molecular formula C15H13N3O3 B2750093 3-Propyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 953716-89-7

3-Propyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B2750093
CAS No.: 953716-89-7
M. Wt: 283.287
InChI Key: ARCWXMTVQWLFGJ-UHFFFAOYSA-N
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Description

Historical Development of Oxazolo[5,4-b]pyridine Research

Oxazolo[5,4-b]pyridines first gained attention in the early 21st century as scaffolds for drug discovery due to their dual heterocyclic architecture. A pivotal 2011 study demonstrated their utility in positron emission tomography (PET) imaging agents targeting β-amyloid plaques in Alzheimer’s disease, with 5-fluoro-2-aryl derivatives showing nanomolar affinity. This work established the oxazolo[5,4-b]pyridine core as a versatile platform for bioisosteric modifications.

Key synthetic advancements emerged in 2020 with the development of aluminum chloride-mediated rearrangements of 7-aryloxazolo[5,4-b]pyridines into benzo[c]naphthyridinones under mild conditions (90°C, <4 h). These methods enabled access to previously inaccessible fused systems while preserving functional groups critical for pharmacological activity.

Significance in Heterocyclic Medicinal Chemistry

Heterocycles constitute >85% of bioactive pharmaceutical agents due to their capacity to modulate solubility, hydrogen bonding, and target engagement. The oxazolo[5,4-b]pyridine system exemplifies these advantages through:

  • Dual aromatic systems : The pyridine and oxazole rings provide planar rigidity for π-π stacking interactions with biological targets.
  • Tunable substituents : Positions 3, 4, and 6 allow strategic functionalization (Table 1). In 3-propyl-6-(pyridin-3-yl)-oxazolo[5,4-b]pyridine-4-carboxylic acid, the propyl chain enhances lipophilicity (logP = 2.94), while the pyridinyl group enables hydrogen bond acceptor interactions.

Table 1. Comparative Molecular Properties of Selected Oxazolo[5,4-b]pyridines

Compound Molecular Formula TPSA (Ų) logP H-Bond Acceptors
3-Propyl-6-(pyridin-3-yl)-... C₁₅H₁₃N₃O₃ 89.11 2.94 5
3-(Furan-2-yl)-6-(pyridin-3-yl)- C₁₆H₉N₃O₄ 89.11 2.42 6

Position within Fused Bicyclic Heterocyclic Systems

The oxazolo[5,4-b]pyridine system belongs to the fused bicyclic heterocycle family, sharing two adjacent atoms between rings. IUPAC nomenclature rules dictate numbering from the bridgehead atom, prioritizing the larger ring. This compound’s fusion pattern creates a conjugated 10-π-electron system, enhancing stability compared to monocyclic analogs.

Comparative analysis with related fused systems reveals:

  • Benzo[c]naphthyridinones : Exhibit bathochromic shifts in UV-vis spectra due to extended conjugation.
  • Thieno[3,2-c]naphthyridines : Lower solubility profiles than oxazolo analogs, as seen in logP differences.

Current Research Landscape and Challenges

Recent efforts focus on optimizing synthetic routes and diversifying substitution patterns. The 2020 aluminum chloride-mediated rearrangement offers atom-economical access to fused derivatives but remains limited to electron-rich aryl substrates. Current challenges include:

  • Solubility optimization : The carboxylic acid moiety in 3-propyl-6-(pyridin-3-yl)-... improves aqueous solubility (TPSA = 89.11) but requires formulation strategies for in vivo applications.
  • Regioselective functionalization : Competing reactivity at N1, C2, and C7 positions complicates targeted derivatization.
  • Computational modeling : Density functional theory (DFT) studies of the oxazolo[5,4-b]pyridine core reveal charge localization at N1 (-0.32 e) and O8 (-0.45 e), guiding rational drug design.

Emerging applications in kinase inhibition and antimicrobial agents underscore the need for improved synthetic methodologies to access diverse analogs while maintaining reaction scalability.

Properties

IUPAC Name

3-propyl-6-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-2-4-11-13-10(15(19)20)7-12(17-14(13)21-18-11)9-5-3-6-16-8-9/h3,5-8H,2,4H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCWXMTVQWLFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC2=C1C(=CC(=N2)C3=CN=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953716-89-7
Record name 3-propyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Propyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen groups .

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in several therapeutic areas:

Phosphodiesterase Type IV Inhibition

Research indicates that compounds similar to 3-propyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can act as inhibitors of phosphodiesterase type IV (PDE4), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. PDE4 inhibitors are being explored for their potential in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to their ability to reduce inflammation and relax bronchial smooth muscle .

Antidepressant Activity

The compound has been noted for its potential antidepressant effects. Studies suggest that derivatives of oxazolo[5,4-b]pyridine structures may enhance the intracellular concentration of cAMP, thereby influencing neurotransmitter systems associated with mood regulation. This mechanism positions the compound as a candidate for further research in the treatment of depressive disorders .

Anti-inflammatory Properties

Compounds within this class have demonstrated anti-inflammatory effects, making them suitable for developing treatments for inflammatory diseases. The ability to modulate inflammatory pathways could be beneficial in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Synthesis and Derivatives

The synthesis of 3-propyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid involves complex organic reactions that yield various derivatives with modified pharmacological profiles. These derivatives can be tailored to enhance specific therapeutic effects or reduce side effects associated with the parent compound.

Case Studies

Several studies have documented the efficacy of related compounds:

Case Study 1: PDE4 Inhibition

A study published in Journal of Medicinal Chemistry highlighted a series of oxazolo[5,4-b]pyridine derivatives that exhibited potent PDE4 inhibitory activity. The lead compound showed significant improvement in lung function in animal models of asthma, supporting its potential clinical application .

Case Study 2: Antidepressant Effects

In a clinical trial involving patients with major depressive disorder, a derivative of this compound was administered alongside standard treatment. Results indicated a marked improvement in depressive symptoms compared to the control group, suggesting that it may enhance the efficacy of existing antidepressants through its unique mechanism of action .

Mechanism of Action

The mechanism of action of 3-Propyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Position

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Structural Difference
3-Propyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid C₁₅H₁₃N₃O₃ 283.28 953716-89-7 N/A Propyl (C₃H₇) at 3-position
3-Cyclopropyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid† C₁₄H₁₁N₃O₃* 269.26* Not provided N/A Cyclopropyl (C₃H₅) at 3-position
3-Methyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid C₁₃H₉N₃O₃ 255.23 1171333-04-2 95% Methyl (CH₃) at 3-position
3-(Propan-2-yl)-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid C₁₄H₁₃N₃O₃ 271.27 953748-25-9 N/A Isopropyl (C₃H₇) at 3-position
3-Phenyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid C₁₇H₁₁N₃O₃ 305.29 Not provided 95% Phenyl (C₆H₅) at 3-position

Notes:

  • †Discontinued in commercial catalogs .
  • *Calculated values where direct data were unavailable.
Key Observations:

Molecular Weight Trends: The phenyl-substituted analogue (305.29 g/mol) has the highest molecular weight due to the aromatic ring, followed by the propyl variant (283.28 g/mol). Smaller substituents like methyl (255.23 g/mol) reduce molecular weight significantly .

Purity and Availability: The methyl and phenyl analogues are available at 95% purity, while the propyl and isopropyl variants lack disclosed purity data .

Substituent Variations at the 6-Position

While most analogues retain the pyridin-3-yl group at the 6-position, references a pyridin-4-yl variant. However, detailed data for this compound are unavailable due to restricted access .

Heterocyclic Core Modifications

Several compounds in replace the oxazole ring with pyrazolo or triazolo moieties (e.g., 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, MW: 307.36 g/mol). These modifications alter electronic properties and binding affinity but fall outside direct structural comparability with the oxazolo core .

Research Implications

  • Propyl vs. Cyclopropyl : The propyl chain may improve solubility in hydrophobic environments (e.g., lipid membranes), whereas cyclopropyl’s rigidity could reduce conformational entropy, favoring target binding .
  • Phenyl Substitution : Increased hydrophobicity from the phenyl group might enhance plasma protein binding but reduce aqueous solubility .
  • Methyl and Isopropyl Groups : Smaller substituents like methyl could improve metabolic clearance rates, while isopropyl’s branching may introduce steric hindrance in enzyme-active sites .

Biological Activity

3-Propyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (CAS No. 953716-89-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer research and antimicrobial applications. This article delves into the biological activity of this compound, summarizing findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and case studies.

  • Molecular Formula : C15H13N3O3
  • Molecular Weight : 283.28 g/mol
  • Structural Features : The compound features a pyridine ring, an oxazole ring, and a carboxylic acid group, which contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3-propyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid. The compound has demonstrated significant antiproliferative activity against various cancer cell lines.

  • Mechanism of Action : The compound is believed to exert its effects through multiple pathways:
    • Apoptosis Induction : It triggers programmed cell death in cancer cells.
    • Inhibition of Angiogenesis : It prevents the formation of new blood vessels that tumors need to grow.
    • Targeting Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, which is critical for cell division.
  • Case Studies :
    • In vitro studies have shown that the compound exhibits cytotoxicity in low micromolar concentrations (0.75–4.15 µM) without affecting normal cells, indicating a selective action against tumor cells .
    • In vivo evaluations revealed that the most potent analogues inhibited tumor growth in an orthotopic breast cancer mouse model without systemic toxicity .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Its structural features allow it to interact with microbial enzymes and receptors.

  • Mechanism of Action : The antimicrobial activity may involve:
    • Inhibition of key enzymes involved in bacterial metabolism.
    • Disruption of microbial cell wall synthesis.
  • Research Findings : Compounds similar to 3-propyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid have shown promising results against both gram-positive and gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural components:

Structural FeatureEffect on Activity
Pyridine RingEnhances interaction with biological targets
Oxazole RingContributes to stability and reactivity
Carboxylic Acid GroupFacilitates solubility and bioavailability

Comparative Analysis

Comparative studies with other pyridine derivatives indicate that modifications at specific positions can significantly enhance or diminish biological activity. For instance, substituents at the 3-position of the pyridine ring have been linked to increased cytotoxicity .

Q & A

Q. What are the most efficient synthetic routes for 3-Propyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic ring formation. A plausible route includes:

Condensation : Reacting pyridin-3-yl aldehyde derivatives with propyl-containing precursors (e.g., propanal derivatives) to introduce the propyl group.

Cyclization : Using reagents like POCl₃ or PPA (polyphosphoric acid) to form the oxazole ring, as seen in analogous oxazolo[5,4-b]pyridine syntheses .

Carboxylic Acid Functionalization : Hydrolysis of ester intermediates or direct carboxylation under basic conditions.
Optimization strategies:

  • Use microwave-assisted synthesis to reduce reaction time.
  • Monitor purity via HPLC (≥95%) and adjust solvent systems (e.g., DMF/THF mixtures) to minimize byproducts .

Q. Which analytical techniques are recommended for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., propyl chain integration, pyridinyl proton shifts) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₇H₁₅N₃O₃ requires exact mass ~317.1056).
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • X-ray Crystallography : For unambiguous confirmation of solid-state structure if single crystals are obtainable .

Advanced Research Questions

Q. How does the substitution pattern (e.g., propyl vs. methyl groups) on the oxazolo[5,4-b]pyridine ring influence the compound’s bioactivity and binding affinity to molecular targets?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying alkyl chains (methyl, ethyl, propyl) and compare bioactivity in assays (e.g., enzyme inhibition, antimicrobial activity).
  • Computational Docking : Use software like AutoDock Vina to model interactions between substituents and target binding pockets (e.g., kinases or bacterial enzymes) .
  • Thermodynamic Binding Analysis : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD values) .

Q. What computational approaches are suitable for predicting the binding modes of this compound with potential enzyme targets, and how can these models be validated experimentally?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., using GROMACS) to assess stability of binding poses over time.
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to guide optimization.
  • Experimental Validation :
  • X-ray Crystallography : Co-crystallize the compound with purified enzyme targets (e.g., bacterial dihydrofolate reductase).
  • Mutagenesis Studies : Introduce point mutations in predicted binding residues and measure activity shifts .

Q. What strategies can be employed to resolve contradictions in biological activity data across different studies involving this compound?

  • Methodological Answer :
  • Standardized Assay Conditions : Harmonize parameters like pH, temperature, and solvent concentrations (e.g., DMSO ≤0.1% to avoid cytotoxicity).
  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill kinetics assays.
  • Dose-Response Curves : Ensure full IC₅₀/EC₅₀ curves are generated to account for potency variability .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

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